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Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B1665386 Get Quote

A Historical Literature Review of 4-
Heptyloxyphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the historical and current scientific

literature on 4-Heptyloxyphenol (CAS: 13037-86-0). It consolidates key findings on its

physicochemical properties, synthesis, biological activities, and potential metabolic pathways.

The information is presented to support ongoing research and development efforts in related

fields.

Physicochemical and Structural Properties
4-Heptyloxyphenol, also known as p-(heptyloxy)phenol, is an aromatic ether classified

chemically as a 4-alkoxyphenol. It consists of a phenol ring where the hydrogen of the hydroxyl

group at position 4 is substituted with a heptyl chain. The compound typically appears as a

white to light beige crystalline powder.

Table 1: Physicochemical Properties of 4-Heptyloxyphenol
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Property Value Source(s)

Molecular Formula C₁₃H₂₀O₂

Molecular Weight 208.30 g/mol

Melting Point 60-63 °C

Boiling Point ~307.5 - 312 °C (estimate) N/A

pKa (Strongest Acidic) 9.93 - 10.35 (Predicted) N/A

LogP (Octanol-Water Partition

Coefficient)
4.01 - 4.54 (Predicted) N/A

Appearance
White to light beige crystalline

powder

Solubility Insoluble in water N/A

IUPAC Name 4-heptoxyphenol

SMILES
CCCCCCCOC1=CC=C(C=C1)

O

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols
The most common method for synthesizing 4-Heptyloxyphenol is the Williamson ether

synthesis. This reaction involves the O-alkylation of a phenol derivative.

Experimental Protocol: General Williamson Ether Synthesis for 4-Heptyloxyphenol

This protocol is a generalized procedure based on established methods for the synthesis of 4-

alkoxyphenols.

Deprotonation: Hydroquinone (1 equivalent), the starting phenol, is dissolved in a suitable

polar aprotic solvent such as acetonitrile or THF. A base (1.2-2 equivalents), typically

potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the suspension to
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deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. The mixture is

stirred at room temperature or 0 °C for 1-2 hours.

Alkylation: A heptyl halide (1 equivalent), such as 1-bromoheptane or 1-iodoheptane, is

added to the reaction mixture. The reaction proceeds via an Sₙ2 mechanism where the

phenoxide attacks the primary alkyl halide. The mixture is stirred for 4-6 hours, and the

reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, inorganic salts are removed by filtration. The filtrate is then

washed sequentially with water and a brine solution.

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The resulting crude product is then

purified, typically by column chromatography on silica gel, to yield pure 4-Heptyloxyphenol.

Hydroquinone +
1-Bromoheptane

Sₙ2 Reaction
(Stirring, RT)

Add Base

K₂CO₃ or NaH
in Acetonitrile/THF
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Aqueous Wash

Reaction complete Column
Chromatography 4-Heptyloxyphenol

Click to download full resolution via product page

A generalized workflow for the Williamson ether synthesis of 4-Heptyloxyphenol.

Biological Activity and Signaling Pathways
The primary biological activity identified for 4-Heptyloxyphenol is its role as a selective inverse

agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1, NR5A1).

3.1. Inverse Agonism of Steroidogenic Factor-1 (SF-1)

SF-1 is a key transcriptional regulator essential for the development of adrenal and gonadal

glands and the control of steroid hormone synthesis. Unlike many nuclear receptors, SF-1 is

constitutively active, meaning it promotes gene transcription without a known natural ligand. An

inverse agonist is a compound that binds to the same receptor as an agonist but induces an

opposite pharmacological response.
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4-Heptyloxyphenol has been identified as a potent and selective SF-1 inverse agonist with an

IC₅₀ value in the range of 50-100 nM. It has been shown to inhibit the expression of SF-1 target

genes, thereby reducing the production of steroid hormones.

Table 2: Biological Activity Data

Target Activity Potency (IC₅₀) Selectivity Source(s)

Steroidogenic

Factor-1 (SF-1,

NR5A1)

Inverse
Agonist

50-100 nM

No activity at
Estrogen,
LRH-1, ROR,
ERR, or Nurr
receptors

| Adrenocortical Carcinoma Cells (e.g., H295R) | Anti-proliferative | 7.3 µM | Also affects SF-1

negative cell lines, suggesting off-target effects at higher concentrations | |

SF-1 Receptor
(Constitutively Active)

SF-1 Response Element
(SFRE in DNA)

Binds to

Target Gene
Transcription

Initiates

Steroid Hormone
Production

Leads to

4-Heptyloxyphenol

Binds and
Inactivates
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Click to download full resolution via product page

Inverse agonist action of 4-Heptyloxyphenol on the SF-1 signaling pathway.

Experimental Protocol: SF-1 Inverse Agonist Transcriptional Assay

A common method to evaluate SF-1 inverse agonism is a cell-based reporter gene assay.

Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard

conditions. The cells are co-transfected with two plasmids: one containing the full-length

human SF-1 gene and another containing a luciferase reporter gene under the control of a

promoter with multiple SF-1 response elements (SFREs).

Compound Treatment: Following transfection, the cells are treated with varying

concentrations of 4-Heptyloxyphenol (e.g., in a 9-point dose-response series starting from

10 µM) or a vehicle control (DMSO) for 20-24 hours.

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate (like

luciferin) is added. The resulting luminescence, which is proportional to the transcriptional

activity of SF-1, is measured using a luminometer.

Data Analysis: The luminescence signal from treated cells is compared to the vehicle control.

A decrease in signal indicates inverse agonist activity. The data is plotted to determine the

IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of SF-1's

constitutive activity.

Potential Metabolic Pathways
While specific metabolic studies on 4-Heptyloxyphenol are not extensively documented, its

metabolism can be inferred from studies on structurally similar 4-alkoxyphenols and other

phenolic compounds. The primary site of metabolism for such compounds is the liver, involving

Phase I and Phase II enzymatic reactions.

Phase I Metabolism: This phase typically involves oxidation reactions catalyzed by

cytochrome P450 (CYP) enzymes in liver microsomes. For 4-Heptyloxyphenol, this could

involve O-dealkylation of the heptyl chain to form hydroquinone, or hydroxylation on the

aromatic ring or the alkyl chain.
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Phase II Metabolism: The hydroxylated metabolites from Phase I are then conjugated with

endogenous molecules to increase their water solubility and facilitate excretion. Common

conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and

sulfation (via sulfotransferases).

To cite this document: BenchChem. [Historical literature review of 4-Heptyloxyphenol
studies.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665386#historical-literature-review-of-4-
heptyloxyphenol-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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